

5-chloro-1H-imidazole CAS number and molecular weight

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Compound of Interest

Compound Name: 5-chloro-1H-imidazole

Cat. No.: B020600

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An In-depth Technical Guide to 5-chloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-chloro-1H-imidazole**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and known biological activities, with a focus on providing structured data and methodologies for scientific professionals.

Core Chemical Properties

5-chloro-1H-imidazole is a substituted imidazole, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. The presence of a chlorine atom at the 5-position significantly influences its chemical reactivity and potential biological activity.

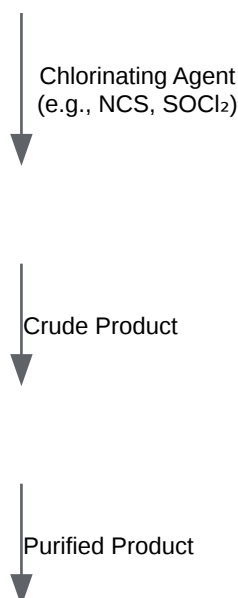
Property	Value
CAS Number	15965-31-8
Molecular Formula	C ₃ H ₃ ClN ₂
Molecular Weight	102.52 g/mol
IUPAC Name	5-chloro-1H-imidazole

Synthesis and Reactivity

The synthesis of substituted imidazoles can be achieved through various methods, with the Debus-Radziszewski reaction being a foundational method for the imidazole core. This involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For chloro-substituted imidazoles, chlorination of an imidazole precursor is a common strategy.

General Synthetic Workflow

While a specific, detailed protocol for the direct synthesis of **5-chloro-1H-imidazole** is not readily available in the public domain, a general workflow can be inferred from the synthesis of related chloro-imidazole derivatives. This typically involves the formation of the imidazole ring followed by a chlorination step.



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A generalized workflow for the synthesis of **5-chloro-1H-imidazole**.

Reactivity

The reactivity of **5-chloro-1H-imidazole** is characterized by the imidazole ring and the chloro-substituent. The chlorine atom can undergo nucleophilic substitution reactions, providing a handle for further functionalization of the molecule. The imidazole ring itself can participate in various organic reactions, including electrophilic substitution, although the presence of the electron-withdrawing chlorine atom can influence the regioselectivity and reaction rates.

Biological and Pharmacological Profile

Imidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a halogen atom can modulate this activity. While specific studies on the biological activity of **5-chloro-1H-imidazole** are limited, the broader class of chloro-imidazole compounds has been investigated for various therapeutic applications.

Imidazole-containing compounds have been reported to possess a variety of biological activities, including:

- Antimicrobial
- Antifungal
- Anticancer
- Anti-inflammatory

It is important to note that the specific biological activity and any associated signaling pathways are highly dependent on the overall structure of the molecule, including other substituents that may be present.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of the parent **5-chloro-1H-imidazole** are not extensively published. However, protocols for the synthesis of related derivatives provide valuable insights into the methodologies that could be adapted.

Example Protocol: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

This two-step protocol for a related compound illustrates the general principles of imidazole synthesis and subsequent chlorination.

Step 1: Synthesis of 4,5-dimethyl-1H-imidazol-2(3H)-one

- In a round-bottom flask, dissolve diacetyl (2,3-butanedione) and urea in ethanol.
- Add a catalytic amount of hydrochloric acid.
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
- Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

- In a flame-dried round-bottom flask under an inert atmosphere, add the 4,5-dimethyl-1H-imidazol-2(3H)-one precursor.
- Add phosphorus oxychloride (POCl_3) portion-wise at 0 °C.
- Slowly warm the mixture to reflux and maintain the temperature, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture and carefully quench by pouring it over ice.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Conclusion

5-chloro-1H-imidazole is a foundational molecule within the broader class of halogenated imidazoles. While detailed technical data and experimental protocols for this specific compound are not as prevalent as for its more complex derivatives, its chemical properties and the known reactivity of the imidazole scaffold suggest its potential as a versatile building block in the synthesis of novel compounds with diverse applications in research and drug development. Further investigation into the specific synthesis and biological profiling of **5-chloro-1H-imidazole** is warranted to fully elucidate its potential.

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